ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Description

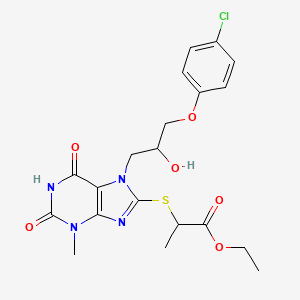

Ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a purine-derived compound characterized by a 3-methyl-2,6-dioxo purine core. The molecule features a thioether linkage at position 8, connecting the purine ring to a propanoate ester moiety. A key structural distinction lies in the substitution at position 7: a 3-(4-chlorophenoxy)-2-hydroxypropyl group, which introduces a chlorinated aromatic ring, a hydroxyl group, and a branched alkyl chain.

Properties

IUPAC Name |

ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O6S/c1-4-30-18(28)11(2)32-20-22-16-15(17(27)23-19(29)24(16)3)25(20)9-13(26)10-31-14-7-5-12(21)6-8-14/h5-8,11,13,26H,4,9-10H2,1-3H3,(H,23,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPBGJZWIGRGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate involves multiple steps, including the formation of the purine base, the introduction of the chlorophenoxy group, and the creation of the thioester linkage. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and process optimization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe for studying biological processes and interactions, particularly those involving purine metabolism and signaling pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-[(3-Methyl-2,6-Dioxo-7-Propyl-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Sulfanyl]Propanoate

This analog (ChemSpider ID: 2365728) shares the purine core and thioether-propanoate ester backbone with the target compound. However, its substitution at position 7 is a simple propyl group (C₃H₇), lacking the chlorophenoxy and hydroxyl functionalities .

Table 1: Structural and Physicochemical Comparison

*Regions A and B refer to NMR-derived chemical shift patterns (see Section 2.2).

NMR Analysis of Structural Variations

Evidence from NMR studies (Figure 6 and Table 2 in ) highlights critical differences in chemical environments between the target compound and its analogs:

- Region A (positions 39–44): The chlorophenoxy group induces downfield shifts due to electron-withdrawing effects from the chlorine atom and aromatic ring.

- Region B (positions 29–36): The hydroxyl group in the 2-hydroxypropyl chain creates hydrogen-bonding interactions, altering proton resonance patterns compared to the propyl-substituted analog .

Implications of Substituent Variations

The hydroxyl group introduces polarity, which may balance solubility and metabolic stability.

Biological Activity :

- Chlorinated aromatic rings are common in agrochemicals and pharmaceuticals for their resistance to oxidative degradation (e.g., pesticides in ).

- The propyl-substituted analog lacks this stability, suggesting divergent applications in drug design or pesticide development.

Synthetic Complexity: The target compound’s branched substituent requires multi-step synthesis (e.g., epoxide ring-opening with 4-chlorophenol), whereas the propyl analog is simpler to prepare .

Biological Activity

Ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate, also known by its CAS number 330179-43-6, is a complex organic compound with significant biological activity. This article explores its biological properties, focusing on its potential therapeutic applications, particularly in cancer treatment and other areas of pharmacology.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C20H23ClN4O6S |

| Molecular Weight | 482.94 g/mol |

| Density | 1.49 ± 0.1 g/cm³ (predicted) |

| Acidity Constant (pKa) | 9.32 ± 0.70 (predicted) |

This compound features a purine moiety that contributes to its biological activity, particularly in the modulation of various biochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, hybrid molecules combining coumarin with quinolinone have demonstrated significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis and exhibiting antioxidant properties .

Case Study: EAC Cells

A study investigated the effects of a related compound on EAC-bearing mice:

- Methodology : The compound was administered to evaluate its impact on tumor cell viability and antioxidant capacity.

- Results : The treated group exhibited a 100% reduction in tumor cell viability compared to controls. Additionally, histopathological examinations confirmed no adverse effects on liver and kidney functions .

The proposed mechanism involves the interaction of this compound with cellular receptors involved in apoptosis and oxidative stress management. Molecular docking studies suggest favorable binding interactions with key targets such as 3HB5 oxidoreductase, which is implicated in breast cancer progression .

Other Biological Activities

Beyond its antitumor properties, this compound may exhibit additional pharmacological activities:

- Antioxidant Effects : Its ability to enhance total antioxidant capacity has been demonstrated in various assays.

- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory responses.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Summary of Studies

A review of existing literature reveals a growing interest in the biological activities of compounds structurally related to this compound. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.